molecular formula C16H15N3O2 B11182800 N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11182800
M. Wt: 281.31 g/mol
InChI Key: JQGNSAUMQWFNHP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of furan-2-ylmethylamine with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the furan and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and a carboxamide group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-12-15(16(20)17-10-14-8-5-9-21-14)11-18-19(12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,20)

InChI Key

JQGNSAUMQWFNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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